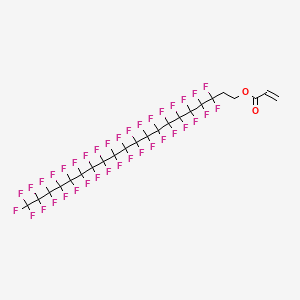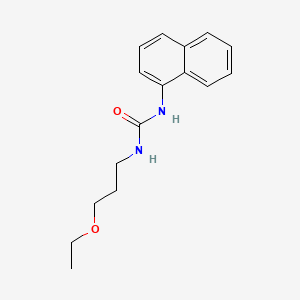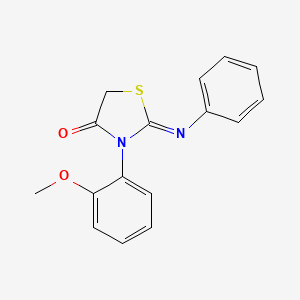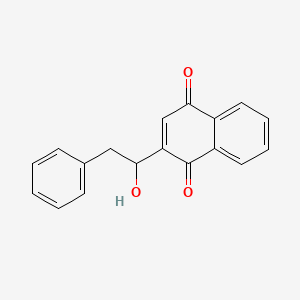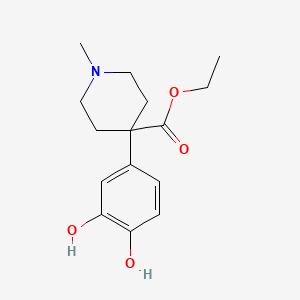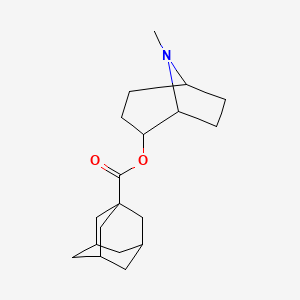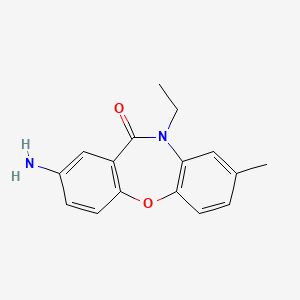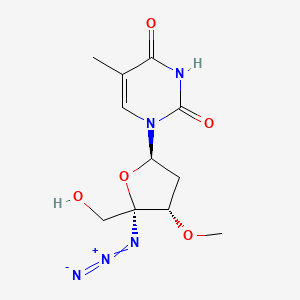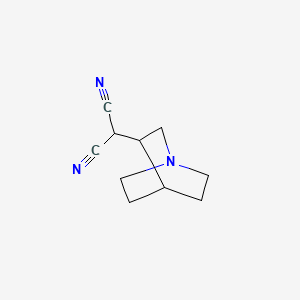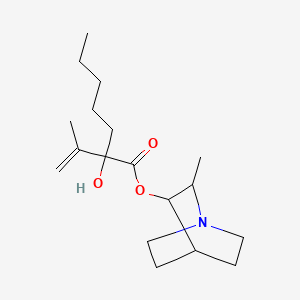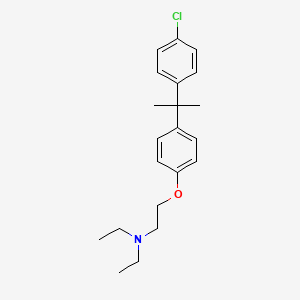
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylethyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(1-(4-chlorophenyl)-1-methylethyl)phenol. This intermediate is then reacted with N,N-diethylethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding phenoxy acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include phenoxy acids, alcohol derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
Fenofibric acid: Similar in structure but with different functional groups, used as a lipid-lowering agent.
Clofibric acid: Another structurally related compound with applications in medicine.
Bezafibrate: A compound with similar pharmacological properties, used to treat hyperlipidemia.
Uniqueness
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
3155-05-3 |
|---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC名 |
2-[4-[2-(4-chlorophenyl)propan-2-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H28ClNO/c1-5-23(6-2)15-16-24-20-13-9-18(10-14-20)21(3,4)17-7-11-19(22)12-8-17/h7-14H,5-6,15-16H2,1-4H3 |
InChIキー |
LLFFPWYBJUARAE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
